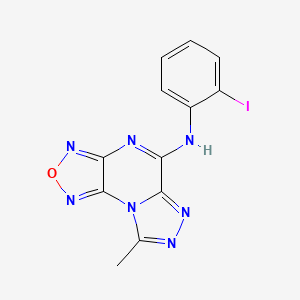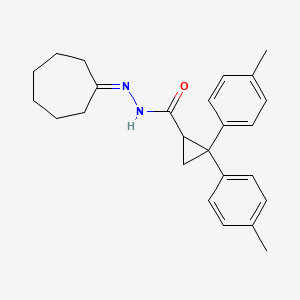![molecular formula C20H14BrClN2O2S B15018646 O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B15018646.png)
O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate is a complex organic compound that features both chlorinated and brominated aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorophenyl isocyanate with 3-aminophenol to form the intermediate 3-[(4-chlorophenyl)carbamoyl]phenol. This intermediate is then reacted with 4-bromophenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-fluorophenyl)carbamothioate
- O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
- O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-methylphenyl)carbamothioate
Uniqueness
O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate is unique due to the presence of both chlorine and bromine atoms in its structure. This combination can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C20H14BrClN2O2S |
|---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate |
InChI |
InChI=1S/C20H14BrClN2O2S/c21-14-4-8-17(9-5-14)24-20(27)26-18-3-1-2-13(12-18)19(25)23-16-10-6-15(22)7-11-16/h1-12H,(H,23,25)(H,24,27) |
InChI-Schlüssel |
WNQHFUWWNIMXOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15018568.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B15018571.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)


![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018601.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide](/img/structure/B15018613.png)
acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide](/img/structure/B15018617.png)
![4-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B15018633.png)

